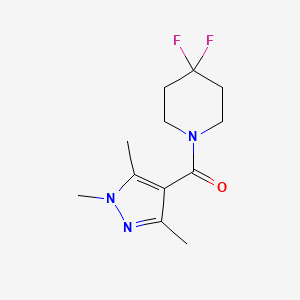

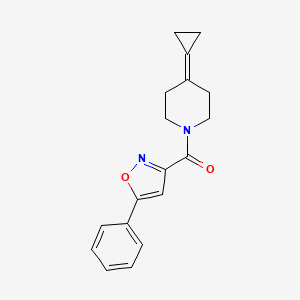

![molecular formula C10H15N5O B6427157 N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide CAS No. 2322097-69-6](/img/structure/B6427157.png)

N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidin-2-ylamino derivatives are a family of N-heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .

Synthesis Analysis

The synthesis of similar compounds, such as N-(pyridin-2-yl)amides, has been reported. They were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .

Molecular Structure Analysis

The molecular structure of similar compounds, such as pyrazolo[1,5-a]pyrimidines, has been studied. This structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined .

Aplicaciones Científicas De Investigación

Chemodivergent Synthesis

“N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide” can be used in chemodivergent synthesis. It can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free .

Anti-inflammatory Activities

Pyrimidines, including “N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide”, have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of N-(pyridin-2-yl)amides

“N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide” can be used in the synthesis of N-(pyridin-2-yl)amides. These compounds have received great attention in recent years due to their varied medicinal applications .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

This compound can also be used in the synthesis of 3-bromoimidazo[1,2-a]pyridines. These compounds have significant biological and therapeutic value .

TNF-α-inhibitory Activity

“N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide” and its derivatives have been found to exhibit potent inhibitory effects against the LPS-activated TNF-α generation .

Bicyclic [6 + 6] Systems

“N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide” can be used in the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrimidines, have been known to interact with various biological targets .

Mode of Action

It’s worth noting that pyrimidine derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory activities .

Biochemical Pathways

It’s known that pyrimidine derivatives can interact with various biochemical pathways, influencing the expression and activities of certain vital inflammatory mediators .

Pharmacokinetics

Compounds with similar structures, such as 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have been identified as potent and orally bioavailable inhibitors .

Result of Action

Compounds with similar structures have been known to exhibit a range of biological activities .

Action Environment

The synthesis of similar compounds has been reported under different reaction conditions .

Safety and Hazards

Direcciones Futuras

Future research could focus on developing convenient synthetic methods for these types of structures, especially methods that can synthesize these structures from the same starting materials . Additionally, more research could be done on the anticancer potential and enzymatic inhibitory activity of these compounds .

Propiedades

IUPAC Name |

N-ethyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c1-2-11-10(16)15-6-8(7-15)14-9-12-4-3-5-13-9/h3-5,8H,2,6-7H2,1H3,(H,11,16)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMCJQWZIYJYKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CC(C1)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea](/img/structure/B6427077.png)

![8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B6427080.png)

![3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6427085.png)

![4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6427100.png)

![2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B6427140.png)

![2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6427148.png)

![6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427168.png)

![4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine](/img/structure/B6427174.png)

![4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B6427177.png)